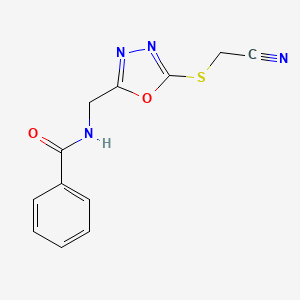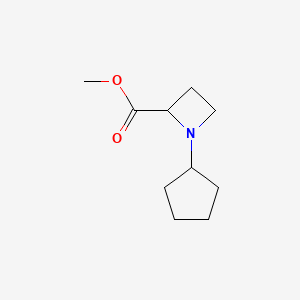
Methyl 1-cyclopentylazetidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-cyclopentylazetidine-2-carboxylate is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Functional Derivatives
"Methyl 1-cyclopentylazetidine-2-carboxylate" plays a role in the field of organic synthesis, particularly in the formation of azetidine derivatives. For instance, the sodium methoxide-catalyzed cyclization of methyl α-tosylamino-γ-chlorobutyrate leads to the formation of methyl 1-tosylazetidine-2-carboxylate. This compound can further be converted to the corresponding carboxylic acid and carbinol, showcasing its utility in generating functional azetidine derivatives (Chen, Sanjiki, Kato, & Ohta, 1967).
Epigenetic Regulation and DNA Demethylation
The compound is also indirectly related to the study of DNA methylation, an epigenetic modification with significant roles in gene expression and cellular differentiation. DNA methyltransferase inhibitors, such as 5-azacytidine and decitabine, have been used to study the mechanisms of DNA demethylation. These inhibitors are known to incorporate into DNA and inhibit its methylation, leading to the reactivation of epigenetically silenced genes. This process is crucial for understanding gene expression regulation and has implications in cancer therapy (Christman, 2002; Weber et al., 2010).
Implications in Cancer Therapy
The role of DNA methylation in carcinogenesis, particularly the hypermethylation that leads to gene silencing, is a significant area of research. Inhibitors of DNA methyltransferase, by preventing this methylation, can restore the expression of tumor suppressor genes and exert antitumor effects. This has led to the clinical testing of nucleoside analogs like 5-azacytidine and 5-aza-2'-deoxycytidine, which have shown promising results in treating leukemia and other malignancies. Understanding the mechanisms of action of these drugs is crucial for optimizing their therapeutic potential and developing new epigenetic therapies (Goffin & Eisenhauer, 2002).
Propriétés
IUPAC Name |
methyl 1-cyclopentylazetidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)9-6-7-11(9)8-4-2-3-5-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNOPQHVCIRBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
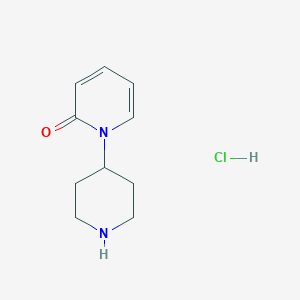
![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2515961.png)
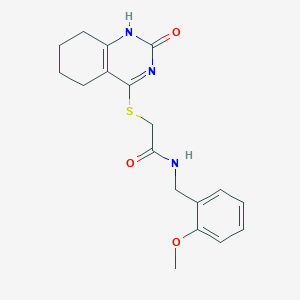

![4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2515965.png)
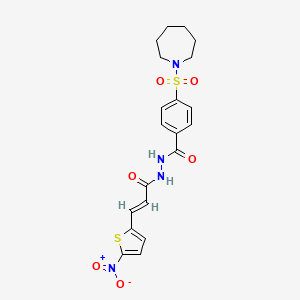
![3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2515970.png)

![5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2515976.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2515977.png)

